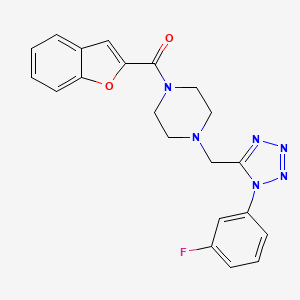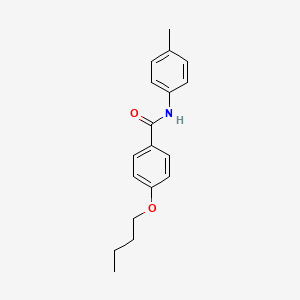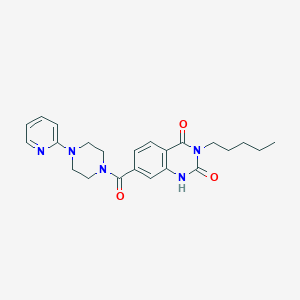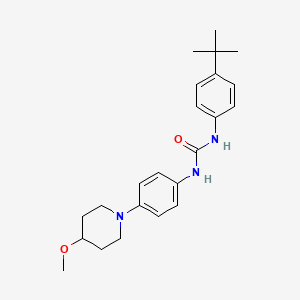
2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid, also known as DIMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DIMP is a member of the isoquinoline family of compounds, which are known for their diverse biological activities. In
作用机制
The mechanism of action of 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid involves its ability to inhibit the activity of PARP. PARP is an enzyme that is involved in the repair of DNA damage. When DNA is damaged, PARP is activated and recruits other enzymes to the site of damage to repair the DNA. However, if the damage is too severe, PARP can become overactivated and consume large amounts of cellular energy, leading to cell death. By inhibiting PARP, 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid can induce DNA damage and cell death, making it a valuable tool for studying the mechanisms of DNA repair and the development of cancer therapies.
Biochemical and Physiological Effects
2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit PARP, 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid has been shown to induce oxidative stress and activate the p53 pathway, a key regulator of cell cycle progression and apoptosis. 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid has also been shown to inhibit the activity of the proteasome, a cellular complex that plays a critical role in protein degradation and turnover. These effects make 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid a valuable tool for studying a variety of cellular processes, including DNA repair, cell cycle progression, and protein degradation.
实验室实验的优点和局限性
One of the main advantages of 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid is its ability to induce DNA damage and cell death in a controlled and reproducible manner. This makes it a valuable tool for studying the mechanisms of DNA repair and the development of cancer therapies. However, there are also limitations to the use of 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid in lab experiments. For example, 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid can be toxic to cells at high concentrations, making it difficult to use in certain experiments. Additionally, the effects of 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid can be influenced by a variety of factors such as cell type, culture conditions, and experimental design.
未来方向
There are many potential future directions for the study of 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid. One promising area of research is the development of novel cancer therapies that target PARP inhibition. 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid and other PARP inhibitors have shown promise in preclinical studies as potential treatments for a variety of cancers, including breast and ovarian cancer. Another area of research is the development of new tools for studying DNA repair and other cellular processes. 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid and other isoquinoline compounds have the potential to be valuable tools for studying a variety of cellular processes and could lead to new insights into the mechanisms of disease and the development of new therapies.
合成方法
The synthesis of 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid involves the reaction of 2-methylpropanoic acid with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The yield of 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid can range from 50% to 80%, depending on the specific synthesis conditions.
科学研究应用
2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. One of the most promising applications of 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid is in the study of DNA damage and repair mechanisms. 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a critical role in DNA repair. By inhibiting PARP, 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid can induce DNA damage and cell death, making it a valuable tool for studying the mechanisms of DNA repair and the development of cancer therapies.
属性
IUPAC Name |
2-(1,4-dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-13(2,12(17)18)14-7-10(15)8-5-3-4-6-9(8)11(14)16/h3-6H,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXIPPYDWCBVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1CC(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2791417.png)
![2-(4-methylbenzenesulfonamido)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2791418.png)
![1-[2-(4-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2791419.png)


![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2791422.png)



![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2791436.png)



